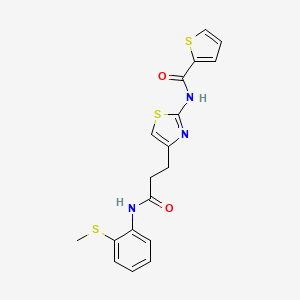

N-(4-(3-((2-(méthylthio)phényl)amino)-3-oxopropyl)thiazol-2-yl)thiophène-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound. Due to its structural uniqueness, it has garnered significant interest within both academic research and various industrial fields.

Applications De Recherche Scientifique

Chemistry

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide serves as a crucial intermediate in organic synthesis, aiding the construction of more complex molecular architectures.

Biology

The compound is used in biological assays to study cellular responses due to its capability to interact with various biomolecules. It’s often utilized in the development of biochemical probes.

Medicine

Pharmacologically, this compound shows promise in drug development, particularly in designing molecules with specific therapeutic effects on diseases with known biological targets.

Industry

Industrially, it can be part of materials science research, contributing to the development of novel polymers and advanced materials due to its unique structural properties.

Mécanisme D'action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, making it a versatile scaffold in medicinal chemistry .

In terms of pharmacokinetics, the properties of thiazole derivatives can vary widely depending on their specific structures. Generally, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability and distribution of thiazole-based drugs in the body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis typically begins with the formation of the thiazolyl structure, followed by the integration of the thiophene-2-carboxamide. Standard procedures involve multi-step reactions starting from readily available precursors such as thiophene-2-carboxylic acid and thiazole derivatives. These steps often require precise control of temperature, solvents, and catalysts to achieve the desired yield and purity.

Industrial Production Methods

Industrial production of this compound usually scales up the laboratory synthesis methods, utilizing large-scale reactors and optimized conditions for maximizing output. Methods such as continuous flow synthesis can be employed to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : Undergoes oxidation reactions forming sulfoxides or sulfones.

Reduction: : Can be reduced at specific functional groups to yield amines or alcohols.

Substitution: : Various substitutions can occur at the phenyl or thiazole ring.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).

Reduction: : Sodium borohydride or lithium aluminum hydride.

Substitution: : Halogenating agents, electrophiles or nucleophiles, depending on the target substitution.

Major Products

The products from these reactions can include altered amides, thiophene derivatives, or modified thiazolyl compounds, each with potentially unique properties and applications.

Comparaison Avec Des Composés Similaires

Compared to other thiazolyl or thiophene derivatives, N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of the 2-(methylthio)phenyl group and the specific placement of functional groups.

Similar Compounds

Thiazole-2-carboxamides

Thiophene-2-carboxamides

Phenylthiazoles

Each of these compounds shares some structural similarities but differs significantly in their properties and applications due to variations in their chemical structures.

And that’s a deep dive into N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Activité Biologique

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Thiazole and Thiophene Rings : These heterocyclic structures are known for their biological activity.

- Carboxamide Group : This functional group is often associated with increased solubility and bioactivity.

- Methylthio Substituent : This moiety can enhance the lipophilicity and overall potency of the compound.

Anticancer Activity

Research indicates that compounds containing thiazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG-2 | 4.37 ± 0.7 |

| Compound B | A-549 | 8.03 ± 0.5 |

These findings suggest that the compound may act by inhibiting key pathways involved in tumor growth, such as DNA synthesis and cell division .

The proposed mechanisms through which N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide exerts its effects include:

- Inhibition of DNA/RNA Synthesis : Similar thiazole derivatives have been shown to inhibit nucleic acid synthesis without affecting protein synthesis, which is crucial for cancer cell survival .

- Targeting Kinases : The heteroatoms in the thiazole ring can interact with key kinases involved in tumorigenesis, leading to reduced cell proliferation .

- Induction of Apoptosis : Compounds with similar structures have demonstrated the ability to induce programmed cell death in cancer cells, enhancing their therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide:

- Study on Thiadiazole Derivatives : A study reported that certain thiadiazole derivatives exhibited significant anticancer activity against various cell lines, with IC50 values indicating strong potency comparable to established chemotherapeutic agents like doxorubicin .

- Molecular Docking Studies : Molecular dynamics simulations have shown that compounds similar to N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide interact favorably with target proteins involved in cancer progression, suggesting a rational basis for their design .

Propriétés

IUPAC Name |

N-[4-[3-(2-methylsulfanylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S3/c1-24-14-6-3-2-5-13(14)20-16(22)9-8-12-11-26-18(19-12)21-17(23)15-7-4-10-25-15/h2-7,10-11H,8-9H2,1H3,(H,20,22)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPJHXPUNSYFPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.